(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
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Overview
Description
(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one is a complex organic compound with a unique structure that includes a pyrroloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinazoline core, followed by the introduction of the hydroxymethylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: These compounds share a similar pyrroloquinazoline core and have been studied for their biological activities.
Azacoumestans: These compounds also have a fused pyrrole and quinazoline structure and exhibit various biological properties.
Isoquinoline Derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one is unique due to its specific hydroxymethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2/b8-7- |
InChI Key |
WLHRKHULUQUUEI-FPLPWBNLSA-N |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\O |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO |
Origin of Product |
United States |
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